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Abstract

Diabetic retinopathy (DR) is a leading cause of blindness in the working-age population
worldwide, characterized by progressive damage to the retinal microvasculature.[1][2] Chronic
inflammation is a key driver of DR pathogenesis.[3] SR1001, a selective small molecule
inhibitor of the Retinoic acid-related orphan receptor gamma-t (RORyt), has emerged as a
promising therapeutic candidate for this debilitating disease. RORVyt is a ligand-dependent
transcription factor crucial for the production of the pro-inflammatory cytokine Interleukin-17A
(IL-17A), which plays a pivotal role in the progression of diabetic retinopathy.[1][2] This
document provides detailed application notes and experimental protocols for the use of
SR1001 in preclinical diabetic retinopathy research, based on findings from studies utilizing a
streptozotocin (STZ)-induced diabetic mouse model.

Introduction

Diabetic retinopathy is a complex neurovascular complication of diabetes mellitus.[3] The
pathophysiology involves a cascade of events including chronic low-grade inflammation,
oxidative stress, and breakdown of the blood-retinal barrier, leading to retinal endothelial cell
death and capillary degeneration.[1][3] This initial non-proliferative stage can advance to
proliferative diabetic retinopathy, characterized by neovascularization and vision loss.
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Recent research has identified the RORyt/IL-17A signaling axis as a critical pathway in the
inflammatory processes of diabetic retinopathy.[1] RORyt-expressing immune cells have been
found in the retinal vasculature of diabetic mice, and the inhibition of RORyt has been shown to
ameliorate key pathological features of the disease.[1] SR1001 acts as a potent and specific
inhibitor of RORyt, thereby reducing the production of IL-17A and its downstream inflammatory
effects.[1][2] Studies have demonstrated that systemic administration of SR1001 in diabetic
mice significantly reduces retinal inflammation, leukostasis (the adhesion of leukocytes to the
vascular endothelium), and capillary degeneration.[1][2] These findings highlight the
therapeutic potential of targeting RORyt with SR1001 for the treatment of diabetic retinopathy.

Mechanism of Action of SR1001 in Diabetic
Retinopathy

SR1001 is a synthetic ligand that functions as an inverse agonist of RORyt. By binding to the
ligand-binding domain of RORyt, SR1001 represses its transcriptional activity. This leads to a
significant reduction in the differentiation of pro-inflammatory Th17 cells and the subsequent
production of IL-17A.[2] In the context of diabetic retinopathy, the proposed mechanism of
action is as follows:

« Inhibition of RORyt: SR1001 systemically inhibits the activity of the transcription factor
RORVt.[1]

e Reduction of IL-17A Production: This inhibition leads to a decrease in the production of the
pro-inflammatory cytokine IL-17A by immune cells.[1]

o Amelioration of Retinal Inflammation: The reduction in IL-17A levels alleviates the chronic
inflammatory state in the diabetic retina.

e Suppression of Leukostasis: SR1001 treatment significantly decreases the adhesion of
leukocytes to the retinal vasculature, a critical early event in diabetic retinopathy.[1]

e Protection of Retinal Vasculature: By mitigating inflammation and leukostasis, SR1001 helps
to prevent retinal endothelial cell death and the degeneration of retinal capillaries.[1]

e Reduction of VEGF Production: SR1001 treatment has also been shown to decrease the
production of Vascular Endothelial Growth Factor (VEGF), a key driver of vascular leakage
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and neovascularization in proliferative diabetic retinopathy.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies
investigating the effects of SR1001 in a streptozotocin-induced diabetic mouse model.

Table 1: Effect of SR1001 on Retinal Leukostasis

et = Number of Trapped Percentage Reduction vs.
reatment Grou
5 Leukocytes (mean * SEM) Diabetic Control

Non-Diabetic 152+2.1
Diabetic (Vehicle) 456 £4.3
Diabetic + SR1001 20.3+3.5 55.5%

Data are hypothetical and representative of findings described as "significantly decreased" in
the source material. Actual values should be obtained from the primary literature.

Table 2: Effect of SR1001 on Acellular Capillary Formation

Acellular Capillaries per Percentage Reduction vs.
Treatment Group . .

mm? (mean * SEM) Diabetic Control
Non-Diabetic 8115
Diabetic (Vehicle) 25.4+3.2
Diabetic + SR1001 10.2+20 59.8%

Data are hypothetical and representative of findings described as "significantly decreased" in
the source material. Actual values should be obtained from the primary literature.

Table 3: Effect of SR1001 on Retinal Gene Expression
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Percentage Change
Fold Change vs.

Gene Treatment Group ] ] vs. Diabetic
Non-Diabetic
Control

RORyt Diabetic (Vehicle) 35+04

Diabetic + SR1001 1.2+0.2 -65.7%

IL-17A Diabetic (Vehicle) 58+0.6

Diabetic + SR1001 15+£0.3 -74.1%

VEGF Diabetic (Vehicle) 42+05

Diabetic + SR1001 1.8+0.3 -57.1%

Data are hypothetical and representative of findings described as "significantly decreased" in

the source material. Actual values should be obtained from the primary literature.

Experimental Protocols

This section provides detailed protocols for key experiments in the study of SR1001's effects

on diabetic retinopathy.

Induction of Diabetes in Mice (Streptozotocin Model)

This protocol describes the induction of type 1 diabetes in mice using multiple low doses of
streptozotocin (STZ).[1][4]

Materials:

Streptozotocin (STZ)

8-10 week old male C57BL/6J mice
Insulin syringes (28-30 gauge)

Glucometer and test strips

Sterile 0.1 M Sodium Citrate buffer, pH 4.5 (prepare fresh)
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e Warming pad
Procedure:

o Animal Preparation: Acclimatize mice for at least one week before the experiment. House
them in a controlled environment with a 12-hour light/dark cycle and ad libitum access to
food and water.

e STZ Solution Preparation: Immediately before use, dissolve STZ in cold, sterile 0.1 M
sodium citrate buffer (pH 4.5) to a final concentration of 10 mg/mL. Keep the solution on ice
and protect it from light.

e STZ Administration:
o Weigh each mouse to determine the correct dose.

o Administer STZ via intraperitoneal (IP) injection at a dose of 50-60 mg/kg body weight for
5 consecutive days.[1]

o Inject a control group of mice with an equivalent volume of citrate buffer only.
e Blood Glucose Monitoring:

o Starting 72 hours after the final STZ injection, monitor blood glucose levels from tail vein
blood.

o Mice with non-fasting blood glucose levels >250 mg/dL are considered diabetic and can
be included in the study.[5]

o Continue to monitor blood glucose levels weekly throughout the study.

e Animal Care: Provide supportive care as needed. If mice show signs of severe
hyperglycemia and weight loss, consider providing supplemental hydration and nutrition as
per institutional guidelines.

SR1001 Administration Protocol

This protocol outlines the subcutaneous administration of SR1001 to diabetic mice.
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Materials:

« SR1001

e Vehicle solution (e.g., 10% DMSO and 10% Tween 80 in saline)[2]
e Insulin syringes (28-30 gauge)

Procedure:

e SR1001 Solution Preparation: Dissolve SR1001 in the vehicle solution to the desired
concentration. The reported effective dose is 25 mg/kg administered twice daily.[2]

e Administration:

[¢]

Begin SR1001 treatment after the confirmation of diabetes.

[¢]

Administer SR1001 via subcutaneous (SC) injection.

[e]

Treat a control group of diabetic mice with an equivalent volume of the vehicle solution.

o

Continue treatment for the duration of the study (e.g., 8 weeks).

Quantification of Retinal Leukostasis

This protocol describes a method to quantify the number of adherent leukocytes in the retinal
vasculature.[6][7]

Materials:

Anesthesia (e.g., ketamine/xylazine cocktail)

Perfusion buffer (e.g., phosphate-buffered saline, PBS)

Fluorescent dye for labeling leukocytes (e.g., Acridine Orange or FITC-conjugated
concanavalin A)

Fluorescence microscope
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e Image analysis software

Procedure:

e Animal Perfusion:

[e]

Anesthetize the mouse deeply.

[e]

Perform a thoracotomy to expose the heart.

(¢]

Perfuse the animal transcardially with PBS to remove circulating blood cells.

[¢]

Follow with perfusion of the fluorescent dye to label the adherent leukocytes.
» Retina Dissection:

o Enucleate the eyes and fix them in 4% paraformaldehyde (PFA) for 1 hour.

o Dissect the retinas in PBS under a dissecting microscope.

o Make four radial incisions to flatten the retina.
e Imaging and Quantification:

o Mount the retinal flat mounts on a slide with the photoreceptor side down.

o Image the retinal vasculature using a fluorescence microscope.

o Manually or using image analysis software, count the number of fluorescently labeled
leukocytes adhered to the vessel walls within a defined area of the retina.

o Express the data as the number of adherent leukocytes per retina or per unit area.

Quantification of Acellular Capillaries

This protocol details the method for quantifying capillary degeneration by counting acellular
capillaries in retinal digests.[8][9]

Materials:
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e 10% Neutral buffered formalin

e Trypsin solution (3% in 0.1 M Tris buffer)

o Periodic acid-Schiff (PAS) stain

e Hematoxylin

 Light microscope

e Image analysis software

Procedure:

» Retina Digestion:

[e]

Fix enucleated eyes in 10% formalin for at least 24 hours.[8]

Isolate the retinas and wash them in water.

o

[¢]

Incubate the retinas in the trypsin solution at 37°C for 1-3 hours, or until the tissue
becomes translucent.

[¢]

Gently agitate the retinas in water to remove non-vascular cells, leaving the intact retinal
vascular network.

e Staining:
o Mount the vascular network on a glass slide.
o Perform PAS staining to visualize the basement membrane of the capillaries.
o Counterstain with hematoxylin to visualize any remaining cell nuclei.
e Imaging and Quantification:
o Image the retinal vasculature using a light microscope.

o lIdentify acellular capillaries as PAS-positive tubes that lack endothelial cell nuclei.[10]
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o Count the number of acellular capillaries in multiple fields of view per retina.

o Express the data as the number of acellular capillaries per square millimeter of retina.

Western Blotting for RORyt and IL-17A

This protocol describes the detection and quantification of RORyt and IL-17A protein levels in
retinal tissue.

Materials:

Retinal tissue lysates

o Protein assay kit (e.g., BCA)

o SDS-PAGE gels

o Western blotting apparatus

e PVDF membrane

» Blocking buffer (e.g., 5% non-fat milk or BSAin TBST)

e Primary antibodies (anti-RORyt, anti-IL-17A, anti--actin)
e HRP-conjugated secondary antibodies

e Chemiluminescent substrate

e Imaging system

Procedure:

e Protein Extraction and Quantification:

o Homogenize retinal tissue in RIPA buffer with protease and phosphatase inhibitors.

o Centrifuge to pellet cellular debris and collect the supernatant.
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o Determine the protein concentration of the lysates using a protein assay.

o SDS-PAGE and Western Blotting:
o Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
o Separate the proteins by SDS-PAGE.
o Transfer the proteins to a PVDF membrane.

e Immunodetection:

o Block the membrane with blocking buffer for 1 hour at room temperature.

o

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST.

[¢]

[¢]

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

Wash the membrane with TBST.

[e]

» Signal Detection and Analysis:
o Apply the chemiluminescent substrate and capture the signal using an imaging system.
o Quantify the band intensities using densitometry software.
o Normalize the protein of interest's signal to the loading control (e.g., B-actin).

Visualizations
Signaling Pathway of SR1001 in Diabetic Retinopathy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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